molecular formula C9H14O4 B8820701 3-prop-1-en-2-ylhexanedioic acid CAS No. 244191-49-9

3-prop-1-en-2-ylhexanedioic acid

Katalognummer: B8820701
CAS-Nummer: 244191-49-9
Molekulargewicht: 186.20 g/mol
InChI-Schlüssel: JUCWCJYNDRRZKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-prop-1-en-2-ylhexanedioic acid typically involves the alkylation of adipic acid derivatives. One common method is the reaction of adipic acid with isopropenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to acidic workup to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic processes. One such method involves the use of a palladium-catalyzed coupling reaction between adipic acid and isopropenyl halides. This method offers high yields and is suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 3-prop-1-en-2-ylhexanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, yielding saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for converting carboxyl groups to acyl halides.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hexanedioic acid derivatives.

    Substitution: Formation of acyl halides or esters.

Wissenschaftliche Forschungsanwendungen

3-prop-1-en-2-ylhexanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of 3-prop-1-en-2-ylhexanedioic acid involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, its derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division. This makes it a potential candidate for anticancer drug development.

Vergleich Mit ähnlichen Verbindungen

    Adipic Acid: A simple dicarboxylic acid with a similar backbone but without the prop-1-en-2-yl substituent.

    3-(Prop-1-en-2-yl)azetidin-2-one: A compound with a similar substituent but a different core structure.

Uniqueness: 3-prop-1-en-2-ylhexanedioic acid is unique due to its specific substituent, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

244191-49-9

Molekularformel

C9H14O4

Molekulargewicht

186.20 g/mol

IUPAC-Name

3-prop-1-en-2-ylhexanedioic acid

InChI

InChI=1S/C9H14O4/c1-6(2)7(5-9(12)13)3-4-8(10)11/h7H,1,3-5H2,2H3,(H,10,11)(H,12,13)

InChI-Schlüssel

JUCWCJYNDRRZKR-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(CCC(=O)O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.